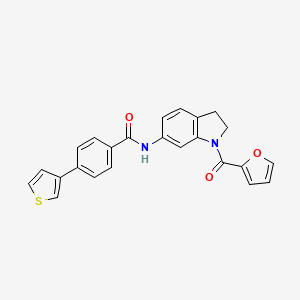
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide” is a complex organic compound that contains several functional groups, including a triazole ring, a pyrimidine ring, a bromo group, a methoxy group, and an amide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in the synthesis of pharmaceuticals and polymers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromo and methoxy groups suggests that this compound may exist as a number of different isomers .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would be largely determined by its functional groups. For example, the bromo group could be replaced by other groups in a substitution reaction, potentially altering the compound’s properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nonpolar bromo and methoxy groups could give this compound both hydrophilic and hydrophobic properties .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized various compounds with structures related to N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-bromo-5-methoxybenzamide, exploring their potential antimicrobial activities. For instance, Desai et al. (2013) synthesized a series of compounds for antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential of thiazole derivatives in treating microbial diseases (Desai et al., 2013). Similarly, Kumar et al. (2013) focused on pyrimidine chalcones, highlighting their synthesis and antimicrobial activity, which underscores the versatility of pyrimidine-based compounds in biochemical research (Kumar et al., 2013).
Anticancer Activities
The compound's related structures have also shown promise in anticancer research. Huang et al. (2020) synthesized a compound through a meticulous process involving condensation and crystal structure analysis, demonstrating marked inhibition against several human cancer cell lines, including colon cancer and lung adenocarcinoma (Huang et al., 2020). This highlights the compound's potential in designing anticancer agents.
Structural and Electronic Studies
Murugavel et al. (2014) undertook an in-depth analysis of a structurally related compound, utilizing X-ray crystallography and Density Functional Theory (DFT) calculations. This study not only determined the molecular structure but also explored electronic properties, providing insights into the compound's reactivity and potential biological activity (Murugavel et al., 2014). Such studies are essential for understanding how structural nuances influence biological activity and for designing more effective molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, many drugs that contain a triazole ring work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-23-9-2-3-11(15)10(4-9)14(22)20-12-5-13(18-7-17-12)21-8-16-6-19-21/h2-8H,1H3,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENYQWQAEQIDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

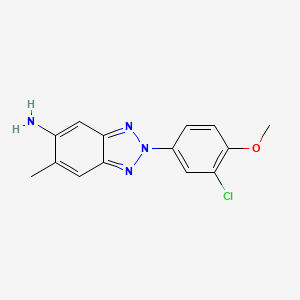
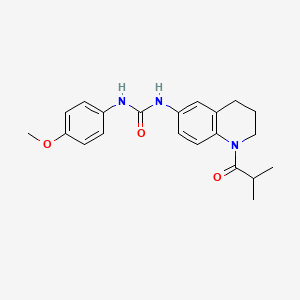
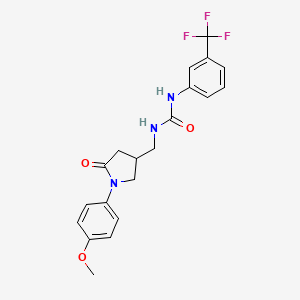
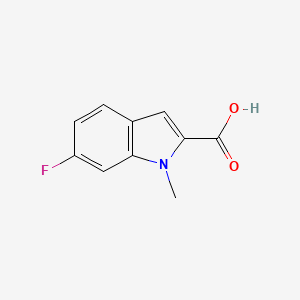

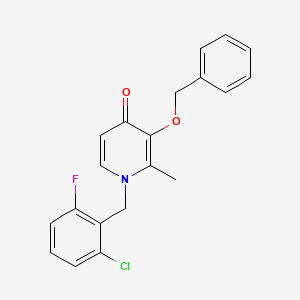

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2731983.png)
![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)

![2-Chloro-N-[2-(6-oxo-1H-pyrimidin-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2731988.png)

![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)
